1,2,5-Trichloro-3-nitrobenzene
CAS No.: 34283-94-8
Cat. No.: VC3791039
Molecular Formula: C6H2Cl3NO2
Molecular Weight: 226.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34283-94-8 |
|---|---|
| Molecular Formula | C6H2Cl3NO2 |
| Molecular Weight | 226.4 g/mol |
| IUPAC Name | 1,2,5-trichloro-3-nitrobenzene |
| Standard InChI | InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
| Standard InChI Key | ZYJBTGNUWOMRBG-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
1,2,5-Trichloro-3-nitrobenzene features a benzene ring substituted with three chlorine atoms at positions 1, 2, and 5 and a nitro group (-NO) at position 3. Its planar aromatic structure is stabilized by resonance, with electron-withdrawing groups inducing pronounced electron deficiency. The compound’s SMILES notation is , and its InChI key is .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 68–71°C | |
| Boiling Point | 284.1°C (estimated) | |
| Density | 1.7 g/cm³ | |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, acetone) | |
| Flash Point | 125.6°C |
The nitro and chlorine substituents contribute to its low solubility in polar solvents and high thermal stability .
Synthesis and Production
Nitration of Trichlorobenzene
The primary synthesis route involves nitration of 1,2,5-trichlorobenzene using a mixture of nitric acid () and sulfuric acid () as a catalyst. This electrophilic aromatic substitution proceeds at elevated temperatures (50–80°C), yielding 1,2,5-trichloro-3-nitrobenzene with ~50–60% efficiency . Competing isomers (e.g., 1,3,5-trichloro-2-nitrobenzene) are minimized through controlled reaction conditions .
Alternative Methods
Patented approaches describe halogen exchange reactions, where bromine or iodine substituents in nitroaromatics are replaced by chlorine using or . For example, DE767510C details the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene, a related explosive precursor, via sequential nitration and chlorination .
Industrial and Research Applications
Explosives and Energetic Materials
1,2,5-Trichloro-3-nitrobenzene serves as a precursor to insensitive high explosives (IHEs) like TATB (1,3,5-triamino-2,4,6-trinitrobenzene). Its nitro and chlorine groups facilitate stepwise amination reactions, yielding thermally stable compounds resistant to detonation .
Pharmaceutical Intermediates
The compound is utilized in synthesizing antimicrobial and antifungal agents. Its electron-deficient ring undergoes nucleophilic substitution with amines or thiols, forming bioactive derivatives . For instance, it is a key intermediate in antifolate drugs targeting dihydrofolate reductase .
Agrochemicals
Chlorinated nitroaromatics are precursors to herbicides and pesticides. 1,2,5-Trichloro-3-nitrobenzene derivatives inhibit plant acetyl-CoA carboxylase, making them effective against broadleaf weeds .
Analytical Characterization
Spectroscopic Methods
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IR Spectroscopy: Strong absorptions at 1530 cm (N-O asymmetric stretch) and 1350 cm (C-Cl stretch) .
-
NMR: NMR (CDCl) shows a singlet at δ 7.45 ppm for aromatic protons .
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity, with retention time ~8.2 minutes .
| Manufacturer | Purity | Price (USD) |
|---|---|---|
| Thermo Scientific | 97% | $182.62/25g |
| TRC Chemicals | 95% | $45/10mg |
| Alichem | 95% | $806.85/500mg |
Regulatory Compliance
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